3-Fluoro-2-formylpyridine

Overview

Description

3-Fluoro-2-formylpyridine is a fluorinated pyridine derivative characterized by the presence of a formyl group at the second position and a fluorine atom at the third position on the pyridine ring. This structure is a key intermediate in the synthesis of various fluoropyridines, which are important in medicinal chemistry and material science due to their unique chemical properties and biological activities.

Synthesis Analysis

The synthesis of fluoropyridines can be achieved through various methods. One efficient method for the synthesis of fluoropyridines involves the fluorodenitration reaction mediated by tetrabutylammonium fluoride (TBAF) under mild conditions, which is general for 2- or 4-nitro-substituted pyridines . Another approach for the synthesis of 3-fluoropyridines is the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers catalyzed by fac-Ir(ppy)3 under blue LED irradiation . Additionally, the synthesis of N-fluoropyridinium salts provides stable compounds that can be used as intermediates for further chemical transformations .

Molecular Structure Analysis

The molecular structure of 3-fluoro-2-formylpyridine and related compounds can be determined using NMR measurements and X-ray diffraction analysis. For instance, the regioselectivity of the reactions leading to the synthesis of functional fluorophores can be confirmed through these techniques . The solid-state structure of related compounds, such as a fluorescent terpyridyl-diphenylacetylene hybrid fluorophore, shows a trans arrangement of pyridine nitrogen atoms along the interannular bond in the terpyridine domain .

Chemical Reactions Analysis

3-Fluoro-2-formylpyridine can undergo various chemical reactions due to the presence of the formyl and fluorine groups. For example, the formyl group can participate in cyclocondensation reactions, while the fluorine atom can be involved in fluorodenitration reactions . The compound can also be used as a strategic intermediate for the preparation of novel functional fluorophores .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoro-2-formylpyridine derivatives are influenced by the substituents on the pyridine ring. For example, pyrazolo[1,5-a]pyrimidines exhibit large Stokes shifts and strong fluorescence intensity in certain derivatives due to greater intramolecular charge transfer (ICT) . The photophysical properties of these compounds can be investigated to determine their potential applications as fluorescent probes .

Relevant Case Studies

Case studies involving 3-fluoro-2-formylpyridine derivatives demonstrate their utility in various applications. For instance, pyridonecarboxylic acids with a fluoropyridine moiety have shown significant antibacterial activity, with some compounds being more active than existing antibacterial agents . Additionally, the synthesis of N-fluoropyridinium salts has expanded the scope of stable fluorinated compounds available for chemical synthesis and potential applications in medicinal chemistry .

Scientific Research Applications

1. Synthesis of Fluorinated Pyridines

- Application Summary: 3-Fluoro-2-formylpyridine is used in the synthesis of fluorinated pyridines. Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

- Methods of Application: The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .

- Results or Outcomes: The synthesis of fluorinated pyridines has been successful and has led to the development of compounds with interesting and unusual properties .

2. Preparation of Taxoids

- Application Summary: 3-Fluoropyridine-2-carboxaldehyde is used to prepare taxoids derived from 9β-dihydrobaccatin-9,10-acetals with anti-tumor activities .

- Results or Outcomes: The preparation of taxoids using 3-Fluoro-2-formylpyridine has resulted in compounds with anti-tumor activities .

3. Synthesis of S-3578 Derivatives

- Application Summary: 3-Fluoropyridine-2-carboxaldehyde is an intermediate used to synthesize S-3578 derivatives with potent activities against both methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

- Results or Outcomes: The synthesis of S-3578 derivatives using 3-Fluoro-2-formylpyridine has resulted in compounds with potent activities against MRSA and Pseudomonas aeruginosa .

4. Synthesis of Naphthyridines

- Application Summary: 3-Fluoro-2-formylpyridine can be used in the synthesis of naphthyridines. Naphthyridines are a class of compounds that have been studied for their potential biological activities .

- Results or Outcomes: The synthesis of naphthyridines using 3-Fluoro-2-formylpyridine has been successful .

5. Synthesis of Isoxazolinones

- Application Summary: 3-Fluoro-2-formylpyridine can be used in the synthesis of isoxazolinones. Isoxazolinones are a class of compounds that have been studied for their potential biological activities .

- Results or Outcomes: The synthesis of isoxazolinones using 3-Fluoro-2-formylpyridine has been successful .

6. Synthesis of F 18 Substituted Pyridines

- Application Summary: 3-Fluoro-2-formylpyridine can be used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds .

- Results or Outcomes: The synthesis of F 18 substituted pyridines using 3-Fluoro-2-formylpyridine has been successful and these compounds present a special interest as potential imaging agents for various biological applications .

Future Directions

Fluorinated pyridines, including 3-Fluoro-2-formylpyridine, have potential applications in various fields due to their unique properties . They are used in the synthesis of pharmaceuticals, agrochemicals, and other bioactive molecules . The development of efficient synthetic methods for these compounds is an active area of research .

properties

IUPAC Name |

3-fluoropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO/c7-5-2-1-3-8-6(5)4-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIMPUNGBUYCSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462888 | |

| Record name | 3-fluoro-2-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-formylpyridine | |

CAS RN |

31224-43-8 | |

| Record name | 3-fluoro-2-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-2-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

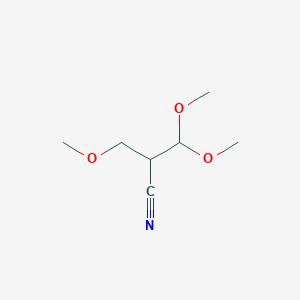

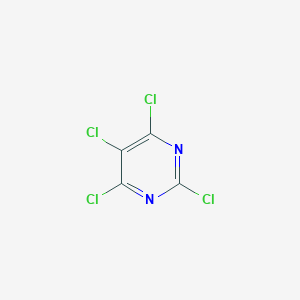

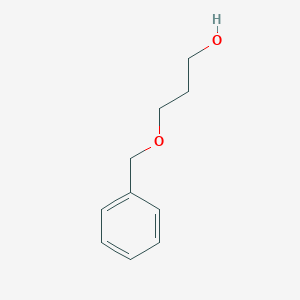

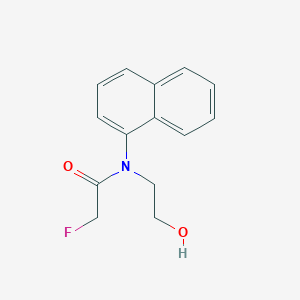

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B156053.png)

![Pyrimido[4,5-C]pyridazin-5(1H)-one](/img/structure/B156054.png)